![molecular formula C18H19N3O4 B2906937 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034583-40-7](/img/structure/B2906937.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a complex organic compound . It has been used in the synthesis of Doxazosin , a medication used to treat hypertension and benign prostatic hyperplasia .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a 2,3-dihydrobenzo[b][1,4]dioxin ring attached to a piperidin-1-yl group via a methanone linkage . The compound also contains a pyridazin-3-yloxy group attached to the piperidin-1-yl group .Scientific Research Applications
Synthesis of Doxazosin Analogues
This compound is structurally related to Doxazosin , an α1-adrenergic receptor antagonist used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia . Researchers are interested in synthesizing analogues of Doxazosin to explore potential improvements in pharmacological profiles. The synthesis process often involves creating derivatives of the core structure, which includes the (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl) moiety.
Development of α2-Adrenoceptor Subtype C Antagonists
The compound has been identified as a potential antagonist for α2-Adrenoceptor subtype C (alpha-2C). This application is particularly relevant in the treatment and prophylaxis of sleep-related breathing disorders, such as obstructive and central sleep apneas and snoring .
Enantioselective Synthesis
The compound’s framework is useful in the enantioselective synthesis of methanols, which are important intermediates in the production of various pharmaceuticals. Employing chiral ligands in Pd-catalyzed intramolecular aryl C–O bond formation can lead to the creation of these methanols with high enantioselectivity .
Asymmetric Desymmetrization Strategies
In organic chemistry, asymmetric desymmetrization is a powerful strategy for the synthesis of chiral compounds. The (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl) moiety can be utilized in such strategies to create complex, chiral molecules with potential applications in drug development .
Transition-Metal-Catalyzed Cross-Coupling Reactions
The compound can be involved in transition-metal-catalyzed cross-coupling reactions, which are widely applied in organic synthesis. These reactions are crucial for constructing complex molecules and can be used to create new stereocenters, which is a significant challenge in the field .
Computational Chemistry and Drug Design
The compound’s structure and reactivity make it a subject of interest in computational chemistry studies. These studies can provide models to rationalize the origin of enantioselectivity and help in designing drugs with desired stereochemical properties .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to Doxazosin , which is known to target alpha-1 adrenergic receptors . .
Mode of Action
Based on its structural similarity to doxazosin , it may interact with its targets by binding to the alpha-1 adrenergic receptors, thereby inhibiting the action of norepinephrine and causing vasodilation .
Biochemical Pathways
If it acts similarly to doxazosin , it may affect the adrenergic signaling pathway, leading to downstream effects such as vasodilation and a decrease in blood pressure .
Result of Action
If it acts similarly to Doxazosin , it may cause vasodilation and a decrease in blood pressure .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(16-12-23-14-6-1-2-7-15(14)25-16)21-10-4-5-13(11-21)24-17-8-3-9-19-20-17/h1-3,6-9,13,16H,4-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBCKFWMCGLFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)OC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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